molecular formula C9H8S B1278330 1-Ethynyl-3-(methylsulfanyl)benzene CAS No. 210905-75-2

1-Ethynyl-3-(methylsulfanyl)benzene

Cat. No.: B1278330
CAS No.: 210905-75-2
M. Wt: 148.23 g/mol
InChI Key: GIRFUCHVWOPTDM-UHFFFAOYSA-N
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Description

1-Ethynyl-3-(methylsulfanyl)benzene is an aromatic compound belonging to the thiol family. It has the molecular formula C9H8S and a molecular weight of 148.23 g/mol . This compound exhibits unique properties that have stimulated scientific research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction . This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of triethylamine as a base and toluene as a solvent, with the reaction temperature maintained around 60-80°C .

Industrial Production Methods: Industrial production of this compound often involves scaling up the Sonogashira coupling reaction. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as or .

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using and a .

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like or in the presence of as a catalyst.

    Oxidation: or in an organic solvent.

    Reduction: with a under mild conditions.

Major Products:

    Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted benzene derivatives.

Scientific Research Applications

1-Ethynyl-3-(methylsulfanyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-(methylsulfanyl)benzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methylsulfanyl group can engage in hydrogen bonding and van der Waals interactions . These interactions influence the compound’s reactivity and binding affinity in different chemical and biological contexts .

Comparison with Similar Compounds

  • 1-Ethynyl-4-(methylsulfanyl)benzene
  • 1-Ethynyl-2-(methylsulfanyl)benzene
  • 1-Ethynyl-3-(ethylsulfanyl)benzene

Uniqueness: 1-Ethynyl-3-(methylsulfanyl)benzene is unique due to the specific positioning of the ethynyl and methylsulfanyl groups on the benzene ring. This positioning influences its electronic properties and reactivity, making it distinct from its isomers and analogs .

Properties

IUPAC Name

1-ethynyl-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRFUCHVWOPTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441648
Record name AGN-PC-0N6KBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210905-75-2
Record name AGN-PC-0N6KBO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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